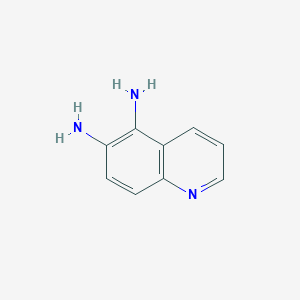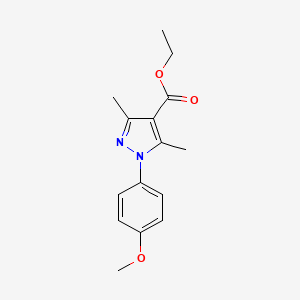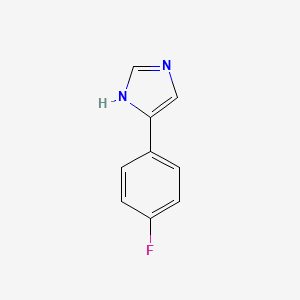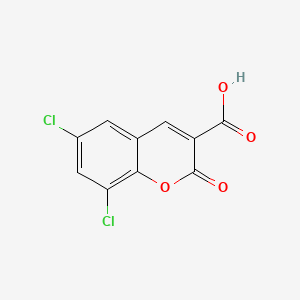
5,6-Diaminoquinolina
Descripción general
Descripción
Quinoline-5,6-diamine is a nitrogen-containing heterocyclic aromatic compound. It is a derivative of quinoline, which is a bicyclic structure consisting of a benzene ring fused with a pyridine ring. Quinoline-5,6-diamine is known for its significant role in various chemical and biological processes due to its unique structural properties.
Aplicaciones Científicas De Investigación
Quinoline-5,6-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Medicine: Quinoline derivatives are explored for their potential as anticancer, antimicrobial, and antiviral agents.
Industry: It is utilized in the production of dyes, pigments, and as a precursor for various pharmaceuticals.
Mecanismo De Acción
Target of Action
Quinoline-5,6-diamine, a derivative of quinoline, is known to interact with various biological targets. Quinoline derivatives are known to bind to deoxyribonucleic acid (DNA) by intercalation between adjacent base pairs, inhibiting transcription and translation to ribonucleic acid (RNA) .
Mode of Action
These compounds are known to undergo intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology . This interaction with its targets could lead to changes in the cellular processes .
Biochemical Pathways
Quinoline derivatives are known to inhibit succinate oxidation and interfere with electron transport . This could potentially affect various downstream effects and cellular processes.
Result of Action
Quinoline derivatives are known to exhibit a broad range of biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . These effects could potentially be attributed to Quinoline-5,6-diamine as well.
Action Environment
It is known that the chemical reactivity and biological activity of quinoline derivatives can be influenced by various factors, including ph, temperature, and the presence of other chemical entities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoline-5,6-diamine can be achieved through several methods. One common approach involves the reduction of quinoline-5,6-dinitro compound using reducing agents such as stannous chloride in ethanol . Another method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzyl alcohols with secondary alcohols under visible-light-mediated oxidative cyclization can yield quinoline derivatives .
Industrial Production Methods
Industrial production of quinoline-5,6-diamine often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, green chemistry approaches, and solvent-free conditions are some of the methods employed to enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Quinoline-5,6-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-5,6-dione.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as stannous chloride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline-5,6-dione, various substituted quinoline derivatives, and amine-functionalized quinolines .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline-8-amine: An isomer of quinoline-5,6-diamine with similar structural properties but different biological activities.
Quinoxalines: Compounds with a similar bicyclic structure but containing two nitrogen atoms in the ring.
Isoquinolines: Structural isomers of quinoline with the nitrogen atom in a different position.
Uniqueness
Quinoline-5,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Propiedades
IUPAC Name |
quinoline-5,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h1-5H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVVFKIVIFJKLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70330129 | |
| Record name | quinoline-5,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70330129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42143-23-7 | |
| Record name | quinoline-5,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70330129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to access Quinoline-5,6-diamine?
A1: A frequent starting material for Quinoline-5,6-diamine synthesis is commercially available 6-nitro-quinoline-5-amine. [] The synthesis involves reducing the nitro group to an amine, typically employing tin(II) chloride (SnCl2). This reaction yields Quinoline-5,6-diamine in good yields. [] You can find a detailed procedure in the paper "SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME NOVEL QUINOLINE BASED IMIDAZOLES." []
Q2: How is Quinoline-5,6-diamine utilized in synthesizing imidazo[4,5-f]quinolines?
A2: Quinoline-5,6-diamine reacts with various ketones to form imidazo[4,5-f]quinolines. [] This reaction generally involves a two-step process:
Q3: What modifications are possible on the imidazo[4,5-f]quinoline scaffold derived from Quinoline-5,6-diamine?
A3: Researchers have explored various modifications on the imidazo[4,5-f]quinoline scaffold, often aiming to modulate biological activity. For instance:
- Introducing substituents on the phenyl ring at the 2-position: This modification has been explored with various groups, including thienyl [] and furyl [] moieties.
- Incorporating bulky groups: Studies have investigated the effects of incorporating adamantyl substituents into the quinoline core structure. []
Q4: What are the potential applications of compounds derived from Quinoline-5,6-diamine?
A4: Imidazo[4,5-f]quinoline derivatives, many synthesized using Quinoline-5,6-diamine as a precursor, show promise in various biological applications. One area of focus is their antimicrobial activity. [] These compounds have demonstrated activity against various microorganisms, suggesting potential use as novel antimicrobial agents.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1297339.png)


![2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B1297344.png)
![3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1297363.png)






![Ethyl 2-amino-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B1297386.png)
